2-Ethoxyethanol

C4H10O2

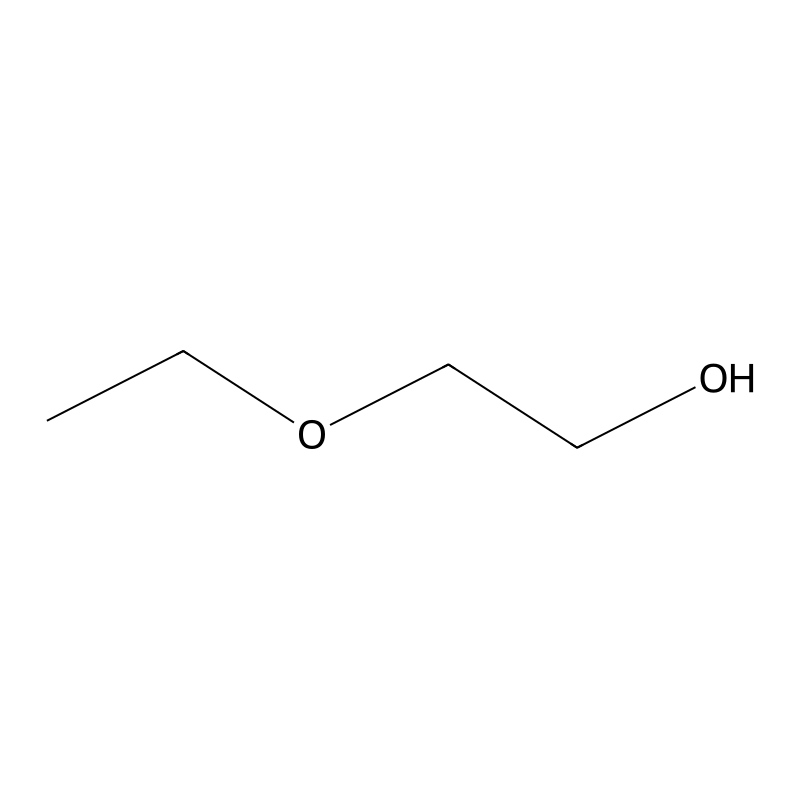

CH3CH2OCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10O2

CH3CH2OCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Very soluble in acetone, ethyl ether, ethanol

Miscible with hydrocarbons

Miscible in all proportions of acetone, benzene, carbon tetrachloride, ethyl ether, methanol, and water.

1000 mg/mL

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Solvent Properties:

2-Ethoxyethanol is a versatile solvent with several properties that make it useful in scientific research. It is a good miscible with water and many organic solvents, making it suitable for dissolving a wide range of substances []. Additionally, it has a relatively low boiling point (135 °C) and high flash point (120 °F), allowing for safe evaporation and concentration of solutions []. These characteristics make it valuable for various research applications, including:

- Extraction and Isolation: 2-Ethoxyethanol can be used to extract and isolate various compounds from biological samples, such as proteins, lipids, and metabolites [, ].

- Chromatography: It finds use as a mobile phase or eluent in various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), due to its ability to dissolve diverse analytes and adjust polarity through mixing with other solvents [, ].

- Synthesis: 2-Ethoxyethanol can be employed as a reaction medium for some synthetic reactions, particularly those involving polar or water-soluble starting materials or products [].

Other Research Applications:

Beyond its solvent properties, 2-Ethoxyethanol has been used in specific scientific research areas, including:

- Biocompatibility Studies: Studies investigating the biocompatibility of new materials, such as polymers and hydrogels, sometimes utilize 2-Ethoxyethanol as a control solvent due to its established properties and potential interactions with biological components [, ].

- Toxicity Research: Research exploring the potential toxic effects of various chemicals or environmental exposures may involve using 2-Ethoxyethanol as a solvent to administer these test substances to model organisms [].

2-Ethoxyethanol, also known by its systematic name ethylene glycol monoethyl ether, is a colorless, flammable liquid with a sweet, pleasant ether-like odor and a slightly bitter taste. It is classified as a glycol ether and has the chemical formula . This compound is produced primarily through the reaction of ethylene oxide with ethanol, making it a significant industrial solvent and production intermediate . Its properties include a boiling point of approximately 171 °C and a density of about 0.9 g/cm³ .

2-Ethoxyethanol is a hazardous compound with several safety concerns:

- Toxicity: Inhalation or skin contact can irritate the eyes, nose, and throat. Long-term exposure has been linked to potential kidney damage, blood cell damage, and reproductive effects in animal studies [].

- Flammability: It is a flammable liquid with a low flash point, posing a fire hazard [].

- Reactivity: Can react violently with strong oxidizing agents.

Due to these hazards, proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling 2-Ethoxyethanol. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS).

Please note:

- There is no significant scientific research available on the mechanism of action of 2-Ethoxyethanol in biological systems.

- Esterification: Reacting with acids to form esters.

- Dehydration: Under certain conditions, it can lose water to form ethylene oxide.

- Oxidation: It reacts with strong oxidizing agents such as perchlorates and permanganates, potentially resulting in violent reactions .

The compound also shows compatibility with many organic solvents but is incompatible with strong oxidizers and alkalies .

The biological activity of 2-Ethoxyethanol has raised concerns regarding its health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory system, while chronic exposure may affect the nervous system and reproductive health. Specifically, it has been identified as a potential teratogen in humans due to its teratogenic effects observed in animal studies . Furthermore, prolonged exposure may result in anemia and damage to the kidneys and liver .

The primary method for synthesizing 2-Ethoxyethanol involves the reaction of ethylene oxide with ethanol under controlled conditions. This process typically requires the presence of a catalyst to facilitate the reaction . The reaction can be summarized as follows:

Alternative synthesis methods may involve other etherification processes or chemical transformations involving related compounds.

2-Ethoxyethanol finds extensive use across various industries due to its solvent properties. Key applications include:

- Industrial Solvent: Used in paints, coatings, and cleaning products.

- Production Intermediate: Acts as a precursor in the synthesis of other chemicals.

- Laboratory Chemicals: Employed in analytical chemistry for various procedures .

Additionally, it is utilized in pH regulators and water treatment products .

Several compounds share structural similarities with 2-Ethoxyethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylene Glycol | Commonly used as an antifreeze; lower boiling point than 2-Ethoxyethanol. | |

| Propylene Glycol | Used in food products; less toxic than 2-Ethoxyethanol. | |

| Butyl Glycol | Higher molecular weight; used primarily as a solvent in paints and coatings. |

Uniqueness of 2-Ethoxyethanol:

- Its specific combination of ethyl ether functionality allows for unique solvent properties suitable for industrial applications.

- It exhibits moderate toxicity compared to other glycols, influencing its handling and regulatory considerations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀O₂ | [9] [12] |

| Molecular Weight (g/mol) | 90.12 | [9] [12] |

| Chemical Composition | C₂H₅OCH₂CH₂OH | [2] [8] |

| Appearance | Clear, colorless liquid | [2] [8] |

| Boiling Point (°C) | 135 | [9] [12] |

| Melting Point (°C) | -70 to -90 | [9] [12] |

| Flash Point (°C) | 40-44 | [9] [12] |

| Density (g/cm³ at 20°C) | 0.929-0.930 | [9] [12] |

| Viscosity (mPa·s at 25°C) | 2.5 | [1] |

| Vapor Pressure (mmHg at 20°C) | 3.8 | [9] |

| Vapor Density (vs air) | 3.1 | [9] |

| Solubility in Water | Completely miscible | [2] [8] |

| Refractive Index (nD20) | 1.407 | [9] [12] |

| Auto-ignition Temperature (°C) | 235-460 | [9] [12] |

| Explosion Limits (%) | 1.8-15.7 | [12] |

| CAS Number | 110-80-5 | [7] [9] |

| EC Number | 203-804-1 | [12] |

Solvent Applications in Manufacturing Processes

2-Ethoxyethanol demonstrates exceptional performance as an industrial solvent across multiple manufacturing processes due to its unique combination of physical and chemical properties [2] [8]. Research indicates that the compound possesses the ability to dissolve chemically diverse materials including oils, resins, grease, waxes, nitrocellulose, and lacquers [2] [8]. This broad solvency spectrum makes it an ideal choice for multi-purpose cleaning applications and degreasing solutions in industrial settings [2] [8].

Manufacturing processes utilizing 2-ethoxyethanol benefit from its moderate boiling point of approximately 135°C, which provides controlled evaporation rates suitable for applications requiring precise drying characteristics [1] [9]. The compound's low viscosity of 2.5 mPa·s at 25°C facilitates easy application and incorporation into various chemical mixtures, enhancing manufacturing efficiency [1]. Studies have documented its effectiveness in dissolving nitrocellulose and other polymer systems, making it particularly valuable in specialized manufacturing applications [4] [5].

Research findings demonstrate that 2-ethoxyethanol's complete miscibility with water and organic solvents such as acetone and ethanol enables its use in a wide range of formulations [1] [2]. This versatility supports its application in manufacturing processes that require compatible solvent systems for complex chemical formulations [2] [8]. Industrial applications leverage the compound's favorable evaporation rate, which proves essential in cleaning and surface preparation processes where controlled drying is critical [1].

Research on Intermediary Role in Chemical Synthesis

Extensive research has been conducted on 2-ethoxyethanol's role as a chemical intermediate in various synthesis pathways [6] [10] [13]. The compound serves as a precursor in the synthesis of more complex glycol ether derivatives, with research demonstrating its conversion to diethylene glycol dimethyl ether and ethylene glycol through catalytic processes [6]. Patent research indicates that solid acid catalysts enable the high-selectivity preparation of these products under controlled temperature and pressure conditions [6].

Scientific investigations have explored novel synthesis methods for 2-ethoxyethanol derivatives, with research focusing on the development of efficient catalytic systems [10] [11]. Studies utilizing hydrolysis reactions with inorganic acids have been documented, providing alternative synthetic routes for producing 2-ethoxyethanol and related compounds [10] [11]. These research findings contribute to the understanding of optimized production methods and potential applications in chemical manufacturing [10] [11].

Research on ethylene glycol monomethyl ether monolaurate synthesis has demonstrated the effectiveness of novel solid base catalysts in transesterification reactions involving 2-ethoxyethanol analogs [13]. The study achieved a 91% yield using potassium fluoride modified sodium aluminate catalysts, indicating the potential for efficient synthetic pathways [13]. Kinetic studies revealed second-order reaction kinetics with an activation energy of 56.54 kJ mol⁻¹, providing valuable data for process optimization [13].

Coating and Surface Technology Applications Research

Research in coating and surface technology applications has established 2-ethoxyethanol as a critical component in formulations requiring superior flow and leveling properties [18] [20] [21]. Studies indicate that glycol ethers, including 2-ethoxyethanol, are widely used in coating applications for their ability to enhance product flow and reduce drying times [18]. The compound's solvency characteristics make it particularly effective in paint and ink formulations where consistency and controlled evaporation are essential [18].

Industrial research has documented the use of 2-ethoxyethanol in photoresist compositions for semiconductor applications, where it serves as a solvent component [31] [33]. Patent investigations reveal that the compound's properties contribute to improved photosensitivity and lower toxicity compared to traditional solvents [31]. Research indicates that photoresist compositions containing 2-ethoxyethanol derivatives demonstrate enhanced film thickness properties and solution stability [31] [33].

Surface coating research has explored the compound's role in strongly adherent coating systems, with studies focusing on its contribution to substrate adhesion and coating performance [16]. The research demonstrates that glycol ether solvents enhance the formation of chemical species that improve substrate interaction and coating durability [16]. Manufacturing process studies indicate that 2-ethoxyethanol contributes to controlled evaporation rates that are critical for achieving optimal coating properties [21].

Table 2: Industrial Applications of 2-Ethoxyethanol

| Application Sector | Primary Function | Key Benefits | Source |

|---|---|---|---|

| Paints and Coatings | Solvent for resins, lacquers, varnishes | Excellent solvency, flow properties | [2] [3] [5] |

| Chemical Synthesis | Chemical intermediate and reactant | High reactivity, good selectivity | [6] [10] [13] |

| Surface Technology | Coating adhesion and flow properties | Strong adhesion, controlled evaporation | [16] [18] [21] |

| Textile Industry | Dyeing agent and fiber treatment | Dye penetration, level dyeing | [22] [23] [27] |

| Semiconductor Manufacturing | Photoresist solvent component | High purity, controlled volatility | [28] [29] [31] |

| Cleaning Products | Multi-purpose cleaner and degreaser | Dissolves oils, grease, waxes | [2] [8] [26] |

| Automotive Coatings | Coating formulation solvent | Durability, aesthetic enhancement | [17] [41] |

| Electronics Industry | Precision cleaning and manufacturing | High precision, low contamination | [28] [32] [34] |

| Pharmaceutical Intermediate | Synthesis intermediate | Versatile reactivity | [43] [44] |

Textile Industry Applications Research

Research in textile industry applications has identified 2-ethoxyethanol as an effective dyeing agent and fiber treatment component [22] [23] [27]. Studies demonstrate its utility in dyeing and printing textiles, where it functions as a mutual solvent for formulation of soluble oils and lacquer thinners [22]. The compound's properties enable superior dye penetration and uniform color distribution in textile processing applications [23] [27].

Industrial research has documented the use of glycol ethers in textile dyebath formulations to achieve proper shade development, level dyeing characteristics, and improved colorfastness [27]. Studies indicate that these compounds help dyes penetrate and saturate fabric fibers, thereby accelerating the dyeing process and reducing processing times [27]. Research findings demonstrate that glycol ethers serve as effective couplers for other dye formulation components and function as compatibilizing agents for fabric blends such as nylon and acrylic combinations [27].

Textile processing research has explored the role of 2-ethoxyethanol in setting twist and conditioning yarns and cloth during manufacturing [3] [23]. Studies indicate that the compound contributes to textile printing applications and textile soap formulations [3]. Research on polyester yarn production has investigated the deliberate addition of related glycol compounds to improve dyeability uniformity, demonstrating the importance of controlled ether content in achieving consistent textile performance [24].

Semiconductor and Electronics Manufacturing Research

Comprehensive research in semiconductor and electronics manufacturing has established 2-ethoxyethanol as a critical component in photoresist formulations used in wafer fabrication processes [28] [30] [31]. Studies indicate that the compound is contained in positive photoresists utilized during semiconductor manufacturing, where precision and purity requirements are paramount [28]. Research demonstrates that approximately 400 workplace air samples from seven different semiconductor companies documented the presence of 2-ethoxyethanol in manufacturing environments [28].

Electronics industry research has focused on the compound's role in photolithographic processes essential for semiconductor device production [29] [30]. Studies indicate that ethylene oxide-based glycol ether solvents, including 2-ethoxyethanol, are components used in photoresist and photoresist stripper products [29]. Research findings demonstrate that these compounds exhibit good compatibility, high solubility, and effective rinsing properties necessary for cleaning photoresist residue in semiconductor manufacturing processes [29].

Scientific investigations have documented the use of 2-ethoxyethanol in chemical mechanical planarization processes, which involve smoothing wafer surfaces through combined chemical and mechanical forces [29]. Research indicates that specialized ethylene oxide-based surfactants serve as ingredients in silicon wafer cutting fluids, functioning as coolants and lubricants designed to prevent silicon swarf agglomeration [29]. Studies emphasize that high purity and low metal ion content are standard quality requirements for semiconductor industry applications [29] [32].

Industrial Solvent Alternatives Research

Research on industrial solvent alternatives has identified propylene glycol ethers as potential replacements for traditional ethylene glycol ethers, including 2-ethoxyethanol [35] [37] [39]. Studies indicate that propylene glycol ethers are being evaluated as substitutes due to improved environmental health characteristics while maintaining comparable performance properties [35] [37]. Research demonstrates that these alternative solvents exhibit similar evaporation and solubility performance characteristics [37].

Solvent substitution research has documented the development of comprehensive selection guides for identifying greener alternatives to conventional organic solvents [35]. Studies indicate that solvent selection tools incorporate environmental, health, and performance criteria to evaluate replacement options [35]. Research findings demonstrate that while some alternative solvents show promise, achieving complete substitution often requires substantial process re-engineering [35].

Industrial research has explored the limitations and challenges associated with replacing established glycol ether solvents in existing manufacturing processes [36] [39]. Studies indicate that ethylene oxide-based glycol ether solvents have been used in the coatings industry for over fifty years due to their excellent performance properties including evaporation rate, blush resistance, flow-out and leveling properties [36] [39]. Research demonstrates that these solvents exhibit superior solvent activity for coating resins compared to ester or ketone solvents in their evaporation rate range [36] [39].

Table 3: Global Market Data for 2-Ethoxyethanol

| Parameter | Value | Source |

|---|---|---|

| Global Market Size (2023) | USD 1.3 billion | [43] |

| North America Market Size (2022) | USD 0.3 billion | [41] |

| Projected Global Market Size (2032) | USD 2.1 billion | [43] |

| Global CAGR (2024-2032) | 5.6% | [43] |

| North America CAGR (2024-2030) | 5.5% | [41] |

| Market Share - North America (%) | 34.5% | [44] |

| Market Share - Asia Pacific | Fastest growing | [47] |

| Market Share - Europe | Significant market | [47] |

Market research data indicates that the global 2-ethoxyethanol market was valued at approximately USD 1.3 billion in 2023 and is projected to reach USD 2.1 billion by 2032, representing a compound annual growth rate of 5.6% [43]. North American markets specifically show strong growth potential, with projections indicating expansion from USD 0.3 billion in 2022 to USD 0.4 billion by 2030 [41]. Research demonstrates that market growth is driven by extensive applications across automotive, construction, and pharmaceutical industries [41] [43].

Absorption Mechanisms Research

Biochemical research has established that 2-ethoxyethanol demonstrates significant absorption capacity through multiple physiological routes, with absorption characteristics varying considerably depending on the exposure pathway. Experimental studies utilizing radiolabeled 2-ethoxyethanol have provided comprehensive data on absorption mechanisms across different biological systems [1] [2] [3].

Oral absorption research demonstrates that 2-ethoxyethanol exhibits rapid and extensive absorption through the gastrointestinal tract. Studies in male Fischer 344 rats showed absorption rates ranging from 80 to 96 percent of administered doses, with peak plasma concentrations occurring within 1 to 1.5 hours post-administration [1] [2] [3]. The absorption process follows first-order kinetics, indicating that the compound readily crosses intestinal membranes through passive diffusion mechanisms [1] [2].

Dermal absorption investigations reveal that 2-ethoxyethanol penetrates skin barriers at moderate rates, with absorption efficiency ranging from 20 to 25 percent of applied doses regardless of concentration [4] [3] [5]. Research utilizing Franz diffusion cells with human skin samples demonstrated flux rates of 0.82 milligrams per square centimeter per hour, with lag times of approximately 59 minutes [3] [5]. The dermal absorption process exhibits dose-independent kinetics, suggesting that skin penetration mechanisms do not saturate within physiologically relevant concentration ranges [4] [3].

Inhalation absorption studies demonstrate that respiratory uptake of 2-ethoxyethanol occurs efficiently, with absorption rates of approximately 60 to 68 percent of inhaled doses [1] [3] [6]. Research in male Fischer 344 rats exposed to concentrations of 5 to 46 parts per million showed linear absorption kinetics, with uptake rates directly proportional to exposure concentrations [1] [3]. The respiratory absorption mechanism involves rapid dissolution of inhaled vapors in lung fluids, followed by passive diffusion across alveolar membranes [1] [3].

| Absorption Route | Absorption Rate (%) | Peak Time (hours) | Bioavailability | Research Model |

|---|---|---|---|---|

| Oral Administration | 80-96 | 1-1.5 | High | F344 rats [1] [2] |

| Dermal Application | 20-25 | Not specified | Moderate | Human skin [4] [3] |

| Inhalation Exposure | 60-68 | During exposure | High | F344 rats [1] [3] |

Metabolic Transformation Processes

The metabolic transformation of 2-ethoxyethanol follows a well-characterized biochemical pathway involving sequential oxidation reactions catalyzed by specific enzyme systems. Research has identified alcohol dehydrogenase and aldehyde dehydrogenase as the primary enzymes responsible for 2-ethoxyethanol biotransformation [7] [8] [9] [10].

The initial metabolic step involves oxidation of the primary alcohol group by alcohol dehydrogenase, specifically the alcohol dehydrogenase-3 isoenzyme in rat liver tissue [10] [11]. This enzymatic reaction converts 2-ethoxyethanol to ethoxyacetaldehyde, utilizing nicotinamide adenine dinucleotide as a cofactor [10] [11] [12]. Research demonstrates that the alcohol dehydrogenase-3 isoenzyme exhibits higher affinity for 2-ethoxyethanol compared to alcohol dehydrogenase-2, with substrate specificity following the order: 2-butoxyethanol > 2-ethoxyethanol > 2-methoxyethanol [10] [11].

The second metabolic transformation involves rapid oxidation of ethoxyacetaldehyde to ethoxyacetic acid via aldehyde dehydrogenase [7] [8] [9] [10]. This enzymatic reaction occurs predominantly in liver tissue, with aldehyde dehydrogenase-1 identified as the primary isoenzyme responsible for this transformation [12] [13]. The conversion rate of ethoxyacetaldehyde to ethoxyacetic acid is rapid, with minimal accumulation of the aldehyde intermediate under normal physiological conditions [7] [8] [9].

Phase II metabolism involves conjugation of ethoxyacetic acid with glycine to form N-ethoxyacetyl glycine, representing the major metabolic pathway for 2-ethoxyethanol detoxification [7] [8] [9] [14]. Research in male Sprague-Dawley rats demonstrated that 73 to 76 percent of administered 2-ethoxyethanol doses are metabolized through this glycine conjugation pathway [7] [8] [9]. The conjugation reaction is catalyzed by acyl-coenzyme A synthetase and glycine N-acyltransferase enzymes, occurring primarily in liver tissue [14] [15].

| Metabolic Step | Enzyme System | Product Formed | Percentage of Dose |

|---|---|---|---|

| Primary Oxidation | Alcohol Dehydrogenase-3 | Ethoxyacetaldehyde | ~100% |

| Secondary Oxidation | Aldehyde Dehydrogenase-1 | Ethoxyacetic acid | ~100% |

| Glycine Conjugation | Acyl-CoA Synthetase | N-ethoxyacetyl glycine | 73-76% |

Excretion Pathway Research

Research on 2-ethoxyethanol excretion pathways has revealed that urinary elimination represents the primary route of compound and metabolite removal from biological systems. Comprehensive studies utilizing radiolabeled 2-ethoxyethanol have quantified excretion kinetics and identified major elimination pathways [7] [8] [9] [2].

Urinary excretion studies demonstrate that 76 to 80 percent of administered 2-ethoxyethanol doses are eliminated through renal pathways within 96 hours post-exposure [7] [8] [9] [2]. The major urinary metabolites include ethoxyacetic acid and N-ethoxyacetyl glycine, which collectively account for 73 to 76 percent of the administered dose [7] [8] [9]. Research shows that most urinary excretion occurs within the first 24 hours, with minimal parent compound detected in urine samples [7] [8] [9] [2].

Respiratory excretion research reveals that 2-ethoxyethanol undergoes partial metabolism to carbon dioxide, which is eliminated through pulmonary pathways [7] [8] [9] [2]. Studies in male Sprague-Dawley rats showed that 4.6 to 11.7 percent of administered doses are exhaled as carbon dioxide, with higher percentages observed for ethoxy-labeled compared to ethanol-labeled compounds [7] [8] [9]. The respiratory excretion mechanism involves complete oxidation of the ethoxy group through metabolic pathways leading to carbon dioxide formation [7] [8] [9].

Biliary excretion studies indicate minimal elimination of 2-ethoxyethanol metabolites through hepatobiliary pathways. Research demonstrates that less than 2 percent of administered doses are recovered in bile samples, suggesting that biliary excretion does not represent a significant elimination route for 2-ethoxyethanol [7] [8] [9].

| Excretion Route | Percentage of Dose | Time Frame | Major Components |

|---|---|---|---|

| Urinary | 76-80% | 96 hours | Ethoxyacetic acid, N-ethoxyacetyl glycine [7] [8] [9] |

| Respiratory | 4.6-11.7% | 96 hours | Carbon dioxide [7] [8] [9] |

| Biliary | <2% | 96 hours | Minor metabolites [7] [8] [9] |

Species Variations in Metabolic Processing

Comparative biochemical research has identified significant species differences in 2-ethoxyethanol metabolic processing, particularly in elimination kinetics and metabolic enzyme expression patterns. These variations have important implications for extrapolation of toxicological data across species [6] [10] [11].

Human versus rodent metabolism studies reveal substantial differences in elimination half-lives for 2-ethoxyethanol metabolites. Research in human volunteers exposed to 2-ethoxyethanol vapors demonstrated elimination half-lives of 21 to 24 hours for ethoxyacetic acid, compared to 8 to 12 hours observed in rat studies [6] [10]. This difference suggests that humans may experience greater metabolite accumulation with repeated exposures compared to rodent models [6].

Enzyme isoform expression research demonstrates species-specific patterns in alcohol dehydrogenase and aldehyde dehydrogenase activities. Studies comparing rat and human liver preparations showed that while both species express similar enzyme systems, the relative activities and substrate specificities differ significantly [10] [11] [12]. Human liver tissue shows lower alcohol dehydrogenase-3 activity compared to rat tissue, potentially explaining the prolonged elimination half-lives observed in human studies [10] [11].

Gender-related metabolic differences have been identified in rodent studies, with female rats demonstrating higher alcohol dehydrogenase activities compared to males [10] [11]. Research shows that female rats metabolize 2-ethoxyethanol approximately 1.5 times faster than males, resulting in more rapid formation of ethoxyacetic acid metabolites [10] [11]. These gender differences appear to be related to hormonal regulation of enzyme expression patterns [10] [11].

| Species | Elimination Half-life (hours) | ADH Activity | Gender Differences |

|---|---|---|---|

| Rats | 8-12 | High | Females > Males [10] [11] |

| Humans | 21-24 | Moderate | Not well characterized [6] |

| Mice | Not specified | Similar to rats | Expected similar [16] |

Hydrolysis Mechanisms of Alkoxysilanes to 2-Ethoxyethanol

Biochemical research has established that certain alkoxysilane compounds can undergo hydrolysis to release 2-ethoxyethanol as a byproduct, representing an indirect exposure pathway of toxicological significance. Studies on alkoxysilane hydrolysis mechanisms have provided insights into the formation and release of 2-ethoxyethanol from these industrial compounds [17] [18] [19].

Hydrolysis mechanism research demonstrates that ethoxy-substituted alkoxysilanes undergo nucleophilic substitution reactions at the silicon center, resulting in the sequential release of ethanol molecules [18] [19] [20]. The hydrolysis process follows a stepwise mechanism involving initial complex formation between water and the silicon center, followed by nucleophilic attack and bond reorganization [19] [20] [21]. Research shows that the hydrolysis rate depends on the number of ethoxy groups, with triethoxysilanes hydrolyzing more slowly than diethoxysilanes [18] [19].

Kinetic studies of alkoxysilane hydrolysis reveal rate constants ranging from 1.1 to 5.4 × 10² M⁻¹s⁻¹ depending on the specific compound structure and reaction conditions [19] [20]. The hydrolysis reaction exhibits pH dependence, with faster rates observed under mildly acidic (pH 3-5) or basic (pH 8-9) conditions compared to neutral pH [19] [20]. Research demonstrates that hydrogen bonding and dipole interactions play important roles in determining hydrolysis rates [19] [20].

Environmental and biological relevance studies indicate that alkoxysilane hydrolysis can occur under physiological conditions, potentially leading to 2-ethoxyethanol formation in biological systems [17] [18]. Research on biocompatible alkoxysilane materials shows that hydrolysis rates at physiological pH and temperature can be significant, suggesting that these compounds may serve as slow-release sources of 2-ethoxyethanol [17] [18] [21].

| Alkoxysilane Type | Hydrolysis Rate | Ethanol Released | Environmental Impact |

|---|---|---|---|

| Triethoxysilanes | Moderate | 3 moles per mole | Eco-friendly compared to methoxy [18] |

| Diethoxysilanes | Faster | 2 moles per mole | Lower VOC emissions [18] |

| Monoethoxysilanes | Variable | 1 mole per mole | Biodegradable product [18] |

The hydrolysis mechanism proceeds through a series of well-characterized steps: initial complex formation between water and the silicon center, nucleophilic attack by water oxygen on silicon, formation of a pentacoordinate transition state, bond breaking and formation, and finally product release [19] [20] [21]. This process repeats for each ethoxy group present on the silane molecule, with the overall rate determined by the slowest step in the sequence [19] [20].

Physical Description

Liquid

Colorless liquid with a sweet, pleasant, ether-like odor; [NIOSH]

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a sweet, pleasant, ether-like odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

135.7 °C

135.00 °C. @ 760.00 mm Hg

135 °C

275 °F

Flash Point

43 °C

110 °F (43 °C) (closed cup)

120 °F (49 °C) open cup

202 °F

44 °C c.c.

105 °F

110 °F

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 3.1

3.1

Density

0.9253 g/cu cm at 25 °C

Bulk density: 7.74 lb at 20 °C; pour point: less than 37.7 °C

Relative density (water = 1): 0.93

0.93

LogP

-0.32 (LogP)

log Kow = -0.32

-0.32

-0.540

Odor

Mild, agreeable odor

Practically odorless

Odor Threshold

Odor Threshold High: 24.0 [mmHg]

Detection odor threshold from AIHA (mean = 2.7 ppm)

...Odor threshold of about 25 ppm and a strong odor at about 50 ppm.

Human volunteers with some work experience in industrial environments reported that /odor/ levels of 125 ppm were noticeable and that the intolerable odor level was higher then 255 ppm. Thus the warning properties should not be relied up on to prevent prolonged daily exposures to a concentration of vapors that could cause adverse affects.

Decomposition

Melting Point

-70 °C

-94 °F

-130 °F

UNII

Related CAS

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

Therapeutic Uses

Mechanism of Action

The developmental and reproductive toxicity of ethylene glycol monoethyl ether is believed to be due to its metabolism to ethoxyacetic acid. ...The effects of ... ethoxyacetic acids (EAA) on mitochondrial function /were studied/. At concentrations beginning at 3.85 mM, 2-EAA inhibited state 3 respiration (+ADP) and the respiratory control ratio (RCR) [ratio of state 3 (+ADP) to state 4 (-ADP)] in hepatic mitochondria using either succinate or citrate/malate as substrates. .../It was/ demonstrated that fluorocitrate, formed during the metabolism of fluoroacetate, binds to mitochondrial membranes and prevents the formation of ATP and the transfer and metabolism of citrate. Compounds containing (-SH) groups were effective in removing bound fluorocitrate, thereby reducing the toxicity of fluoroacetate. Ethoxycitrate formed from ethoxyacetic acid may also inhibit the mitochondrial transfer of citrate.

Vapor Pressure

5.31 [mmHg]

5.31 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.5

4 mmHg

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Percutaneous absorption and cutaneous metabolism of 2-ethoxyethanol were assessed in vivo and with an in vitro flow-through diffusion system. Topical application of undiluted (14)C-ethoxyethanol to occluded rat skin in vivo resulted in 25% of the dose being absorbed after 24 hr. The major routes of excretion included the urine (15%), expiration as carbon dioxide (6%), and feces (1.2%), while little of the dose remained in the carcass (1.3%). Free ethoxyethanol, ethoxyacetic acid, and glycine conjugate were detected in urine. Permeation rates of ethoxyethanol through unoccluded rat split skin (20%) were greater than rat whole skin (11%), while absorption through human split skin (8%) was lower than the rat. Absorption of undiluted ethoxyethanol through occluded rat split skin in vitro (22%) most accurately predicted absorption through rat skin in vivo. However, ethoxyethanol absorption (29%) was enhanced by application in methanol. First pass metabolism of ethoxyethanol was not detected during percutaneous penetration through viable human or rat skin in vitro or rat skin in vivo. However, rat skin cytosol had the potential to metabolize ethoxyethanol, suggesting that the rapid penetration through skin in vivo prevented metabolism and that systemic exposure after skin contact with 2-ethoxyethanol is likely to be to the parent compound. In conclusion, the in vitro system provided a reasonable estimate of dermal absorption for the rat in vivo and comparison of human and rat skin in vitro indicated 2-ethoxyethanol absorption in humans is about one-third of that in the rat.

Percutaneous absorption of /2-ethoxyethanol/ EE, /2-butoxyethanol/ BE and /1-methoxy-2-propanol/ M2P, in aqueous solution (3 mg/mL, 200 microL) or undiluted (10.5 microL), though full thickness or dermatomed human breast skin (0.64 sq cm exposed area) was measured for 24 hr using flow-through diffusion cells. Tissue culture medium was used as receptor fluid, with 2% (w/v) bovine serum albumin (BSA) or 2%-6% (w/v) polyethylene glycol 20 oleyl ether (PEG 20) added for some studies. Volatilised test compounds were trapped on charcoal filters placed above cells. RESULTS: In aqueous solution, steady-state flux of BE (544+/-64 nmol/sq cm/hr) exceeded that of EE (143+/-19 nmol/sq cm/hr) and M2P (48+/-6 nmol/sq cm/hr). Reducing the dose volume to 100 microL decreased the steady-state flux of BE by about 55%, though the flux of EE was approximately doubled. Doubling the dose concentration of EE increased the flux by about eight-fold. Using full thickness skin increased tau of both EE and BE and reduced the steady-state flux of BE. Absorption rates of undiluted solvents in finite doses exceeded those measured with aqueous solutions, though the apparent permeability coefficient was higher with aqueous doses. Addition of BSA or PEG 20 to receptor fluid markedly increased absorption in both aqueous and undiluted doses. The dermal absorption potential of M2P from a liquid application was markedly lower than from EE or BE in all but infinite undiluted doses. The influence of receptor fluid on dermal absorption of glycol ethers could be relevant to prediction of absorption in vivo.

Studies to evaluate the rate of its elimination were conducted in rats using a priming dose of 140 mg/kg iv followed by the infusion initially of 8, then of 16 mg/kg/min. Under these conditions it was found that this product was excreted via the lung at a rate of slightly more than 8 mg/kg/min unchanged.

For more Absorption, Distribution and Excretion (Complete) data for ETHYLENE GLYCOL MONOETHYL ETHER (18 total), please visit the HSDB record page.

Metabolism Metabolites

Ten healthy male subjects were exposed to ethylene glycol monoethyl ether and their urinary excretion of ethoxyacetic acid was followed up for 42 hours. Maximal excretion of ethoxyacetic acid was reached 3-4 hours after the end of the 4 hr exposure period. Afterwards, ethoxyacetic acid excretion declined slowly with a biological half-life of 21-24 hours. Ethoxyacetic acid excretion increased as the uptake of ethylene glycol monoethyl ether increased as a consequence of higher exposure concentration or pulmonary ventilation rate during physical exercise. On average, 23.1% of ethylene glycol monoethyl ether was recovered as ethoxyacetic acid within 42 hours. Quantitative relations between ethoxyacetic acid excretion and ethylene glycol monoethyl ether uptake were obtained.

/A group of/ 17 persons who were exposed to glycol ethers in a varnish production plant, were examined according to their external and internal solvent exposure. The workers in the production plant (n= 12) were exposed to average concentrations of ethoxyethanol, ethoxyethyl acetate, butoxyethanol, 1-methoxypropanol-2, 2-methoxypropyl-1-acetate and xylene of 2.8; 2.7; 1.1; 7.0; 2.8 and 1.7 ppm. Internal exposure was estimated by measuring butoxyethanol in blood as well as ethoxyacetic acid and butoxyacetic acid in urine samples. As expected, the highest values were found in the varnish production. The average post shift concentrations of butoxyethanol, ethoxyacetic acid and butoxyacetic acid were 121.3 ug/L; 167.8 and 10.5 mg/L. The relatively high concentrations of ethoxyacetic acid and butoxyacetic acid in pre-shift samples can be explained by the long half-lives of these metabolites. Most of the glycolethers were taken up through the skin. The authors think that a future tolerable limit value for the concentration of ethoxyacetic acid in urine should be in the order of 100 to 200 mg/L.

... Pathways and relative rates of metabolism of ethylene glycol monoethyl ether (EGEE) /were developed/ using rat and human hepatocytes. The concentrations of ethylene glycol monoethyl ether used were 0.02, 0.2, 2.0, and 10.0 mM. Metabolites were analyzed by HPLC. Ethylene glycol (EG) was the major metabolite of EGEE (30%). The percentage of EGEE converted to ethoxyacetic acid (EAA) in rat hepatocytes was similar at all concentrations ... The Vmax value for the conversion of EGEE to ethoxyacetic acid with rat hepatocytes was similar to those obtained for the conversion of ethylene glycol monomethyl ether (EGME) to /methoxyacetic acid / (MAA) and ethylene glycol monobutyl ether (EGBE) to butoxyacetic acid (BAA). In human hepatocytes, Vmax followed the order of EGBE>EGEE>EGME. Vmax was 15-20 fold higher in rat than in human hepatocytes.

For more Metabolism/Metabolites (Complete) data for ETHYLENE GLYCOL MONOETHYL ETHER (11 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Monitoring of the urinary excretion of the alkoxyacetic acid metabolites may be a useful indicator of human exposure to ethylene glycol ethers. In 10 male workers exposed to ethylene glycol monoethyl ether, the maximal urinary excretion of ethoxyacetic acid occurred in 3-4 hours and the urine biological half-life was 21-24 hours.

Use Classification

Methods of Manufacturing

Reaction of ethylene oxide with excess anhydrous ethyl alcohol.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

Wholesale and Retail Trade

Petrochemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Ethanol, 2-ethoxy-: ACTIVE

S - indicates a substance that is identified in a final Significant New Use Rule.

Acidity (as acetic acid) 0.01% by wt (max); ... combines a low evaporation rate with a strong solvent action. Has a powerful solvent action on nitrocellulose and alkyd resins & an extremely high dilution ratio with coal-tar hydrocarbons. This solvent will tolerate 4.9 times its own volume of toluene before the mixture will cease to dissolve nitrocellulose ... .

... Imparts excellent flow properties and high gloss to thermoplastic and thermosetting coating systems.

Analytic Laboratory Methods

Method: NIOSH 1403, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: ethylene glycol monoethyl ether; Matrix: air; Detection Limit: 0.7 ug/sample.

Clinical Laboratory Methods

Storage Conditions

Fireproof. Separated from strong oxidants and food and feedstuffs. Keep in the dark. Cool.

Interactions

Behavioral and neurochemical deviations in the offspring of rats exposed to 100 ppm ethoxyethanol during gestation have been reported previously. Since this compound is likely metabolized in the same manner as ethanol, the present study investigated the interactive effects of ethanol and ethoxyethanol on prenatal development. Groups of 15-20 pregnant Sprague-Dawley rats were given 10% ethanol in the drinking water with or without concomitant inhalation exposure to 100 ppm ethoxyethanol during gestation days 7-13 or 14-20. Another group was exposed to 200 ppm ethoxyethanol on gestation days 7-13, and sham-exposed controls were included for both gestation periods. Ethanol alone on days 14-20 and 200 ppm ethoxyethanol reduced overall weight gain during pregnancy. As in the previous research, pregnancy duration was extended in the groups given ethoxyethanol, but not in groups given ethanol alone. Neuromotor ability, as assessed by an ascent test and by a rotorod, was reduced by 200 ppm ethoxyethanol and by ethanol alone on gestation days 7-13. The group given ethanol plus ethoxyethanol on days 14-20 spent significantly longer in the start area of an open field, and this group as well as that given 200 ppm ethoxyethanol were less active than controls in the open field and in the shuttle box. When compared with previous research, it appears that ethanol early in gestation may reduce the effects, but later in gestation may enhance the effects of prenatal ethoxyethanol.

Repeated exposure of workers to /2-Methoxyethanol/ (2-ME) and /2-Ethoxyethanol/ (2-EE), in addition to other solvents, resulted in anaemia, leucopenia, general weakness, and ataxia.

Endocrine disrupting chemicals cause reproductive dysfunction by interacting with intricate regulation and cellular processes involve in spermatogenesis. This study investigated the probable mechanism of action of ethylene glycol monoethyl ether (EGEE) as an antiandrogenic compound as well as the effects of kolaviron upon co-administration with EGEE in rats. Adult male rats were exposed to EGEE (200 mg/kg bw) separately or in combination with either kolaviron [100 (KV1) and 200 (KV2) mg/kg bw] or vitamin E (50 mg/kg bw) for 14 days. Western blot analysis revealed that the administration of EGEE adversely affected steroidogenesis in experimental rats by decreasing the expression of steroid acute regulatory (StAR) protein and androgen-binding protein (ABP). EGEE significantly decreased the activities of 3beta-hydroxysteroid dehydrogenase (3beta-HSD) and 17beta-hydroxysteroid dehydrogenase (17beta-HSD) but markedly increased sialic acid concentration in rat testes. EGEE-treated rats showed significant decreases in plasma levels of luteinizing hormone (31%), testosterone (57.1%), prolactin (80.9%), triiodothyronine (65.3%) and thyroxine (41.4%), whereas follicle-stimulating hormone was significantly elevated by 76.9% compared to the control. However, co-administration of kolaviron or vitamin E significantly reversed the EGEE-induced steroidogenic dysfunction in rats. This study suggests that kolaviron may prove promising as a chemoprotective agent against endocrine pathology resulting from EGEE exposure.

Stability Shelf Life

Tends to decompose on exposure to sunlight

Dates

Extraction and Characterization of Lipids from Macroalgae

David R Nobles Jr, Schonna R ManningPMID: 31148125 DOI: 10.1007/978-1-4939-9484-7_7

Abstract

Although most algal biofuel research has focused on microalgae, macroalgae are also potential sources of lipid for the production of biodiesel and other liquid fuels. Reliable, accurate methods for assessing the lipid composition of biomass are essential for the development of macroalgae in this area. The conventional methods most commonly used to evaluate lipid composition, such as those of Bligh and Dyer and Folch, do not provide complete extraction of lipids in photosynthetic cells/tissues and therefore do not provide an accurate accounting of lipid production. Here we present a 2-EE lipid extraction protocol, a method which has been demonstrated to be superior to conventional lipid extraction methods for microalgae, adapted for use with macroalgae.The effects of ethylene glycol monomethyl ether on female reproductive system in juvenile rats

Yoshikazu Taketa, Hiroshi Mineshima, Etsuko Ohta, Kyoko Nakano-ItoPMID: 29142169 DOI: 10.2131/jts.42.707

Abstract

Ethylene glycol monomethyl ether (EGME), which is widely used in various industrial products, is known for adverse effects on the reproductive system in adult rats. However, the effects of EGME on reproductive development in juvenile rats have not been demonstrated. In order to investigate the effects of EGME on the female reproductive system and pubertal development in juvenile rats, EGME was administered to female Sprague Dawley rats from postnatal day 21 to 41 at a dose level of 0, 50, 100, or 300 mg/kg. The animals were examined for general condition, body weight, vaginal opening (VO), estrous cyclicity, and histopathology of reproductive organs. EGME treatment resulted in a prolonged estrous cycle interval characterized by persistent diestrus at 50 mg/kg without effects on body weight, timing of VO, or histology of the reproductive organs. EGME at 100 mg/kg induced decreases in body weight gain, a delay of VO, and irregular estrous cycle with absence of corpora lutea and hypertrophy of uterine epithelium indicating disturbance of the ovulatory process associated with hormonal effect. At 300 mg/kg, there was significant delay of puberty due to severe growth retardation. The present results revealed that irregular estrous cycle is a first indicator of the effects of EGME on the female reproductive system in juvenile rats, with delayed pubertal onset and ovulatory process disturbance at a higher dose.Swellable silk fibroin microneedles for transdermal drug delivery

Zhuping Yin, Dajiang Kuang, Shiyi Wang, Zhaozhu Zheng, Vamsi K Yadavalli, Shenzhou LuPMID: 28778522 DOI: 10.1016/j.ijbiomac.2017.07.178

Abstract

In this paper, a swelling-modified silk fibroin (SF) microneedle for transdermal drug delivery is presented. The microneedles undergo a phase transition from a dried and rigid state to a semi-solid, acerose hydrogel state with a controlled 3-dimensional (3D) porous network structure. Different micromolecular reagents have been studied for mixing with aqueous silk fibroin to endow a swellable and insoluble capacity to the SF. The aqueous SF composite is poured on a polydimethylsiloxane (PDMS) mold with arranged micropores on its surface to fabricate SF microneedles with high fidelity and mechanical robustness. The results demonstrate that 2-ethoxyethanol (ECS) modified SF microneedles can easily pierce porcine skin with a depth of ∼200μm in vitro, and transform into semi-solid hydrogels with 50-700nm porous network inside. These swelling-modified microneedles can accomplish a significantly enhanced transdermal drug release capacity in proportion to their swelling characteristics. The better swelling capacity of the microneedles produces larger pores, resulting in higher transdermal drug release kinetics. There is also a relationship between swollen pore dimensions and the molecular weights of encapsulated therapeutics. The controllable properties of these SF microneedles coupled with their high biocompatibility, render swell-to-release ECS/SF composites as viable transdermal delivery devices.Transcriptional profile of ethylene glycol monomethyl ether-induced testicular toxicity in rats

Takuya Matsuyama, Koichi Yabe, Chiharu Kuwata, Kazumi Ito, Yosuke Ando, Hiroshi Iida, Kazuhiko MoriPMID: 28503943 DOI: 10.1080/01480545.2017.1320406

Abstract

To clarify the molecular mechanism of ethylene glycol monomethyl ether (EGME)-induced testicular toxicity, the potential for EGME-related changes in transcript levels of genes including spermatocyte-specific genes was evaluated in the testis of rats given single dosing of EGME at 200, 600, or 2000 mg/kg. Furthermore, the contribution of decreased testicular testosterone on EGME-induced spermatocyte toxicity was investigated by comparing to transcriptional profile due to a testosterone synthesis inhibitor, ketoconazole (KET), at 30 or 300 mg/kg. EGME at 600 mg/kg or more dose-dependently caused testicular toxicity characterized by degeneration and necrosis of spermatocytes at stage VII-XIV seminiferous tubules. The spermatocyte injury was well correlated with decreased spermatocyte-specific gene expression. Analysis of upstream regulators by the Ingenuity Pathways Analysis system suggested that up-regulation of oxidative stress, protein kinase activation, and histone acetylation was involved in EGME-induced spermatocyte toxicity. Interestingly, KET decreased testicular testosterone to a similar extent compared to the EGME treatment, but KET at up to 300 mg/kg did not show any histopathological abnormality or change in the expression of spermatocyte-specific genes. These results suggested that the decreased testicular testosterone have little impact on EGME-induced spermatocyte injury. In contrast, KET showed trends toward increases in Hsd3b2 and Hsd17b2 mRNAs, presumably resulting from inhibition of androgen synthesis. Transcriptome analysis clearly demonstrated the differential effects of EGME and KET on androgen synthesis. In conclusion, EGME caused spermatocyte toxicity correlated with decreased expression of spermatocyte-specific genes. Furthermore, oxidative stress, protein kinase activation, and histone acetylation were suggested to be involved in EGME-induced testicular toxicity.Participation of protein kinases in cytotoxic and proapoptotic effects of ethylene glycol ethers and their metabolites in SH-SY5Y cells

Bartosz Pomierny, Kjell Fuxe, Weronika Krzyżanowska, Magdalena Regulska, Żaneta Broniowska, Bogusława BudziszewskaPMID: 27497993 DOI: 10.1016/j.tiv.2016.08.001

Abstract

Ethylene glycol ethers (EGEs) are compounds widely used in many branches of industry. Their toxicological profile in the peripheral tissues is relatively well described, but little is known about their action on the central nervous system (CNS). In this study, we evaluated the effect of 2-ethoxyethanol (EE), 2-butoxyethanol (BE), 2-phenoxyethanol (PHE) and their metabolites on necrotic (estimated by cell viability and lactate dehydrogenase release) and apoptotic (caspase-3 activity and mitochondrial membrane potential) processes and reactive oxygen species' (ROS) production in human neuroblastoma (SH-SY5Y) cells. We have shown that, similar to the peripheral tissues, EGE metabolites in most of the performed assays revealed greater potential to damage than the parent compounds in the CNS cells. Subsequently, we investigated the participation of some selected protein kinases in the degenerative activity of PHE and its main metabolite, phenoxyacetic acid (PHA). It has been found that a GSK3β inhibitor weakened the damaging effects of PHE and PHA in each of the performed assays. Furthermore, the kinases, p38-MAPK, JNK-MAPK and PKC, had a significant role in the cytotoxic and proapoptotic effects of PHA. These results indicate that the neurotoxic effect of EGEs may stem from their impact on many intracellular signal transduction pathways.Ethylene glycol ethers induce apoptosis and disturb glucose metabolism in the rat brain

Bartosz Pomierny, Weronika Krzyżanowska, Ewa Niedzielska, Żaneta Broniowska, Bogusława BudziszewskaPMID: 26721368 DOI: 10.1016/j.pharep.2015.08.006

Abstract

Ethylene glycol ethers (EGEs) are compounds widely used in industry and household products, but their potential, adverse effect on brain is poorly understood, so far. The aim of the present study was to determine whether 4-week administration of 2-buthoxyethanol (BE), 2-phenoxyethanol (PHE), and 2-ethoxyethanol (EE) induces apoptotic process in the rat hippocampus and frontal cortex, and whether their adverse effect on the brain cells can result from disturbances in the glucose metabolism.Experiments were conducted on 40 rats, exposed to BE, PHE, EE, saline or sunflower oil for 4 weeks. Markers of apoptosis and glucose metabolism were determined in frontal cortex and hippocampus by western blot, ELISA, and fluorescent-based assays.

BE and PHE, but not EE, increased expression of the active form of caspase-3 in the examined brain regions. BE and PHE increased caspase-9 level in the cortex and PHE also in the hippocampus. BE and PHE increased the level of pro-apoptotic proteins (Bax, Bak) and/or reduced the concentration of anti-apoptotic proteins (Bcl-2, Bcl-xL); whereas, the effect of BE was observed mainly in the cortex and that of PHE in the hippocampus. It has also been found that PHE increased brain glucose level, and both BE and PHE elevated pyruvate and lactate concentration.

It can be concluded that chronic treatment with BE and PHE induced mitochondrial pathway of apoptosis, and disturbed glucose metabolism in the rat brain.

Testicular effect of a mixture of 2-methoxyethanol and 2-ethoxyethanol in rats

Beata Starek-Świechowicz, Wiesław Szymczak, Bogusława Budziszewska, Andrzej StarekPMID: 25712652 DOI: 10.1016/j.pharep.2014.09.011

Abstract

2-Methoxyethanol (ME) and 2-ethoxyethanol (EE) represent a large group of chemicals which are used separately or as mixtures. These compounds exert multidirectional toxic effects. The present studies aimed to demonstrate the effects of ME and EE alone and their mixture on the reproductive organs in the rats.Male Wistar rats were treated subcutaneously with ME and EE alone (1.25-5.0mM/kg/day) or with their mixture (1:1) for 4 weeks. After completion of the experiment, the testes, epididymides, and prostate were weighed. In post-mitochondrial supernatant of the testes, the level of total protein, non-protein and protein sulfhydryl groups, malondialdehyde, total antioxidant status, and glutathione peroxidase and glutathione reductase activities were determined.

Exposure to ME alone resulted in a dose-dependent decrease in the organ weights, the total protein, non-protein and protein sulfhydryl groups. EE alone led to less marked alterations. Co-exposure to ME and EE caused alterations similar as in the rats treated with ME alone.

Marked testicular atrophy, decrease in epididymis and prostate weights are predominant effects of the repeated exposure to relatively low doses of ME and EE. A decrease in the total protein level, and protein sulfhydryl groups may be responsible for testicular atrophy. A significant depletion of non-protein sulfhydryl groups and occasionally elevated glutathione peroxidase activity may indicate that ME and EE resulted in disturbances of pro-oxidant/antioxidant balance. The study suggests that testicular toxicity in male rats co-exposed to ME and EE is mainly caused by the former compound.

The effects of 2-methoxyethanol and 2-ethoxyethanol on hematological changes induced by 2-butoxyethanol

Beata Starek-Świechowicz, Katarzyna Miranowicz-Dzierżawska, Bogusława Budziszewska, Andrzej StarekPMID: 26325043 DOI: 10.13075/mp.5893.00126

Abstract

Alkoxyethanols (ethylene glycol alkyl ethers) are used as mixtures in a variety of industrial and household products. The aim of this study has been to evaluate the effects of 2-methoxyethanol (ME) and 2-ethoxyethanol (EE) on hematological changes induced by 2-butoxyethanol (BE) in rats.Experiments were performed on male Wistar rats treated subcutaneously with BE, ME, and EE alone (in the dose of 0.75 mM/kg/day and 1.25 mM/kg/day) and their mixtures with the molar ratio 1:1, for 4 weeks. Hematological analyses were performed on the day 0, 4, 11, 18, and 29. Hemoglobin (HGB) concentration in the urine was also determined in the rats treated with BE alone and co-exposed to BE and ME and also BE and EE.

The rats co-exposed to BE and ME or BE and EE demonstrated significantly less pronounced hematological changes in comparison with animals treated with BE alone at the beginning of exposure. At the later period the hematological alterations in the same animals were markedly pronounced and progressing with exposure time. The rats co-exposed to BE and ME or BE and EE did not demonstrate hemoglobinuria.

ME or EE co-administered to rats with BE lead to the amelioration in the majority of the hematological parameters at the beginning of the exposure. The hematological changes at the end of the co-exposure to BE and ME or BE and EE were markedly pronounced. The effects observed in this study appear to be related with metabolic interactions of the examined ether. Med Pr 2015;66(3):303-315.

Ethylene glycol ethers induce oxidative stress in the rat brain

Bartosz Pomierny, Weronika Krzyżanowska, Irena Smaga, Lucyna Pomierny-Chamioło, Piotr Stankowicz, Bogusława BudziszewskaPMID: 25085197 DOI: 10.1007/s12640-014-9486-8